molecular formula C18H20N2O4S B2735465 4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922133-97-9

4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2735465
CAS No.: 922133-97-9
M. Wt: 360.43
InChI Key: UZPZLJTVODAJFR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . The presence of the tetrahydroquinoline moiety suggests that it might have interesting biological activities .


Molecular Structure Analysis

The compound contains a tetrahydroquinoline ring, a benzenesulfonamide moiety, and an ethoxy group . These groups could potentially influence the compound’s reactivity and biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups like sulfonamide could increase its solubility in water .

Scientific Research Applications

Crystallography and Structural Analysis

Compounds similar to "4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" have been examined for their structural characteristics using crystallography. For instance, a study of Gliquidone, a compound with a related structure, highlighted its intramolecular and intermolecular hydrogen bonding patterns, contributing to the understanding of its solid-state behavior (Gelbrich, Haddow, & Griesser, 2011).

Antitumor Agents

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their antitumor activity. Certain derivatives exhibited potent efficacy, surpassing that of the reference drug Doxorubicin in in vitro models, showcasing the potential of these compounds in cancer therapy (Alqasoumi et al., 2010).

Beta3 Adrenergic Receptor Agonists

Compounds with a tetrahydroisoquinoline structure, incorporating a benzenesulfonamide moiety, have been identified as potent, selective agonists of the human beta3 adrenergic receptor. This discovery opens avenues for the development of new treatments for metabolic disorders (Parmee et al., 2000).

Nonlinear Optical Properties

The synthesis and characterization of quinolinium benzenesulfonate derivatives have highlighted their potential for optical limiting applications, driven by their nonlinear optical absorption properties. This research contributes to the development of materials for photonic technologies (Ruanwas et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many sulfonamide derivatives are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and usage. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-24-17-8-6-15(10-12(17)2)25(22,23)20-14-5-7-16-13(11-14)4-9-18(21)19-16/h5-8,10-11,20H,3-4,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPZLJTVODAJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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